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Action, Pharmacokinetics, and Clinical Development of the Dual VEGFR and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract
Brivanib alaninate (BMS-582664) is an orally bioavailable prodrug of brivanib (BMS-540215),

a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR)

and Fibroblast Growth Factor Receptor (FGFR). Developed by Bristol-Myers Squibb, it was

investigated primarily for the treatment of hepatocellular carcinoma (HCC). This technical guide

provides a comprehensive overview of brivanib alaninate, encompassing its chemical identity,

physicochemical characteristics, detailed mechanism of action, pharmacokinetic profile, and a

summary of its clinical trial outcomes. The information is intended to serve as a valuable

resource for researchers and professionals in the fields of oncology, medicinal chemistry, and

drug development.

Chemical Structure and Properties
Brivanib alaninate is the L-alanine ester prodrug of brivanib.[1] This chemical modification

enhances the aqueous solubility and oral bioavailability of the active compound.[2] Upon oral

administration, brivanib alaninate is rapidly and completely hydrolyzed in vivo to its active

form, brivanib.[3]
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Chemical Structure
Identifier Value

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-

yl)oxy]-5-methylpyrrolo[2,1-f][2][4][5]triazin-6-

yl]oxypropan-2-yl] (2S)-2-aminopropanoate[5]

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C

3=C(C(=C4)OC--INVALID-LINK--OC(=O)--

INVALID-LINK--N)C[5]

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-

11)5-6-17(19(15)23)32-21-20-13(3)18(8-

28(20)26-10-25-21)30-9-12(2)31-

22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-

4H3/t12-,14+/m1/s1[5]

InChIKey LTEJRLHKIYCEOX-OCCSQVGLSA-N[5]

Physicochemical Properties
A summary of the key physicochemical properties of brivanib alaninate is presented in the

table below.

Property Value Source

Molecular Formula C22H24FN5O4 [6]

Molecular Weight 441.46 g/mol [6]

Appearance Solid powder [7]

Solubility

Ethanol: 82 mg/mL (185.75

mM), DMSO: 82 mg/mL

(185.75 mM)

[5]

XLogP3 3.1 [4]

Storage

Dry, dark, and at 0 - 4°C for

short term or -20°C for long

term.

[7]
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Mechanism of Action
Brivanib is an ATP-competitive inhibitor of receptor tyrosine kinases, primarily targeting

VEGFR-2 and FGFR-1.[8] By blocking the ATP-binding site on these receptors, brivanib
inhibits their autophosphorylation and subsequent activation of downstream signaling pathways

crucial for tumor angiogenesis and cell proliferation.[9]

Kinase Inhibition Profile
The inhibitory activity of brivanib against various kinases has been quantified through in vitro

assays.

Target Kinase IC50 Source

VEGFR-2 25 nM [8]

FGFR-1 148 nM [8]

VEGFR-1 380 nM [8]

Brivanib exhibits significantly lower potency against other kinases such as PDGFRβ, EGFR,

LCK, PKCα, and JAK-3, with IC50 values all above 1900 nM.[8]

Signaling Pathway Inhibition
The dual inhibition of VEGFR and FGFR by brivanib disrupts key signaling cascades involved

in tumorigenesis.
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Caption: Brivanib inhibits VEGFR-2 and FGFR-1 signaling pathways.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Detailed protocols for assessing the inhibitory activity of compounds like brivanib against

VEGFR-2 and FGFR-1 are commercially available and generally follow the principles outlined

below.

VEGFR-2 Kinase Assay (Example using ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.
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Reaction Setup: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable

substrate (e.g., Poly(Glu,Tyr) 4:1).

Inhibitor Addition: Serial dilutions of brivanib (or other test compounds) are added to the

wells of a 96-well plate.

Kinase Reaction Initiation: The reaction is started by adding the VEGFR-2 enzyme to the

wells. The plate is then incubated at 30°C for a defined period (e.g., 45 minutes).

ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase

reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added

to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Data Analysis: The luminescence is measured using a microplate reader. The signal is

proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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VEGFR-2 Kinase Assay Workflow

Prepare Master Mix
(Buffer, ATP, Substrate)
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(30°C, 45 min)

Terminate Reaction & Deplete ATP
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(Add Kinase Detection Reagent)
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Calculate IC50
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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

FGFR-1 Kinase Assay (Example using LanthaScreen™ Eu Kinase Binding Assay):

This assay measures the binding of a fluorescently labeled tracer to the kinase and the

displacement of this tracer by an inhibitor.

Reagent Preparation: Prepare solutions of the test compound (brivanib), a kinase/antibody

mixture, and a fluorescent tracer at 3x the final desired concentration.

Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody

mixture, and finally the tracer.

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to

reach equilibrium.
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FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring

fluorescence resonance energy transfer (FRET) between the europium (Eu) donor on the

antibody and the Alexa Fluor® 647 acceptor on the tracer.

Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to

the kinase. IC50 values are calculated from the dose-response curves.[8]

Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, brivanib alaninate is rapidly absorbed, with a

median time to maximum plasma concentration (Tmax) of approximately 1 hour for the

active moiety, brivanib.[6] The prodrug itself is not detected in plasma, indicating rapid and

complete conversion.[4] The oral bioavailability of brivanib is significantly improved when

administered as the alaninate prodrug (55-97% in preclinical species) compared to the

parent compound (22-88%).[2]

Distribution: Brivanib is expected to have a high volume of distribution in humans.[2]

Metabolism: Brivanib is extensively metabolized, primarily through oxidative and conjugative

pathways.[3] The primary human cytochrome P450 enzymes involved in its metabolism are

CYP1A2 and CYP3A4.[1]

Excretion: The primary route of elimination is through feces, accounting for approximately

81.5% of the administered radioactive dose in humans.[4] Renal excretion of unchanged

brivanib is minimal (around 12.2%).[4]

Pharmacokinetic Parameters in Humans
Pharmacokinetic parameters of brivanib were evaluated in patients with advanced solid

tumors following a single 800 mg oral dose of brivanib alaninate.
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Parameter Value Source

Tmax (median) 1 h [6]

Cmax (geometric mean) 6146 ng/mL [6]

Terminal half-life (mean) 13.8 h [6]

Apparent oral clearance

(geometric mean)
14.7 L/h [6]

Clinical Trials
Brivanib alaninate has been evaluated in several clinical trials, primarily in patients with

advanced hepatocellular carcinoma.

Phase II Studies
An open-label, Phase II study (NCT00355238) evaluated brivanib as a first-line therapy in

patients with unresectable, locally advanced, or metastatic HCC.[10]

Efficacy: The 6-month progression-free survival rate was 18.2%, with a median progression-

free survival of 2.7 months. The median overall survival was 10.0 months.[10]

Safety: The most common adverse events included fatigue, hypertension, and diarrhea.[10]

Phase III Studies (BRISK-FL)
The BRISK-FL (Brivanib in First-Line) study was a multinational, randomized, double-blind,

Phase III trial (NCT00858871) that compared brivanib alaninate with sorafenib in patients with

advanced HCC who had not received prior systemic therapy.[6][11]

Patient Demographics and Baseline Characteristics (BRISK-FL Trial):
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Characteristic Brivanib (n=577) Sorafenib (n=578)

Median Age (years) 61 62

Male (%) 84 85

ECOG Performance Status 0

(%)
62 62

Child-Pugh Score A (%) 92 92

Hepatitis B Positive (%) 44 44

Hepatitis C Positive (%) 20 20

Alcohol-Related (%) 16 16

Efficacy: The study did not meet its primary endpoint of non-inferiority in overall survival (OS)

for brivanib compared to sorafenib. The median OS was 9.5 months for brivanib and 9.9

months for sorafenib.[6] Secondary efficacy endpoints such as time to progression and

objective response rate were similar between the two arms.[11]

Safety: Brivanib was associated with a higher incidence of certain grade 3/4 adverse

events, including hyponatremia, fatigue, and hypertension, compared to sorafenib. Hand-

foot-skin reaction was less frequent with brivanib.[6]

Conclusion
Brivanib alaninate is a well-characterized dual inhibitor of VEGFR and FGFR with a clear

mechanism of action and a predictable pharmacokinetic profile. While it demonstrated

antitumor activity in early clinical trials, it ultimately did not show superior or non-inferior efficacy

compared to the standard of care in a pivotal Phase III trial for first-line treatment of advanced

HCC. Nevertheless, the extensive preclinical and clinical data available for brivanib alaninate

provide valuable insights for the development of future targeted therapies in oncology. The

detailed information compiled in this guide serves as a comprehensive resource for

researchers investigating angiogenesis inhibitors and the complex signaling pathways involved

in cancer progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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